methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
Methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound featuring a benzofuran core, a furan ring, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common method starts with the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methylene groups, such as malononitrile or methyl cyanoacetate . This reaction is often carried out under basic conditions using catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow reactors might be used to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong bases like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly valuable for enhancing the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzofuran and furan rings can interact with various enzymes or receptors. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-(trifluoromethyl)phenylpropanoate
- Methyl 3-oxo-2-(trifluoromethyl)phenylpropanoate
- Methyl 2-(trifluoromethyl)phenylfuran-3-carboxylate
Uniqueness
Compared to similar compounds, methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate stands out due to its unique combination of structural features. The presence of both benzofuran and furan rings, along with the trifluoromethyl group, provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C22H13F3O5 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
methyl (2Z)-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C22H13F3O5/c1-28-21(27)13-5-7-18-16(10-13)20(26)19(30-18)11-15-6-8-17(29-15)12-3-2-4-14(9-12)22(23,24)25/h2-11H,1H3/b19-11- |
InChI Key |
AITMLQDCBLUORI-ODLFYWEKSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C2=O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C2=O |
Origin of Product |
United States |
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